Cas no 1219902-08-5 (4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide)

4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide is a heterocyclic compound featuring both imidazole and indazole moieties, which are of significant interest in medicinal chemistry due to their potential biological activity. The benzamide linker enhances structural stability, while the imidazole and indazole groups may contribute to interactions with biological targets, such as kinases or receptors. This compound is particularly valuable for research applications, including drug discovery and biochemical studies, where its dual heterocyclic framework could serve as a scaffold for developing novel therapeutic agents. Its well-defined structure and synthetic accessibility make it a practical candidate for further derivatization and pharmacological evaluation.
4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide structure
1219902-08-5 structure
Product Name:4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide
CAS No:1219902-08-5
MF:C18H15N5O
MW:317.344602823257
CID:5924872
PubChem ID:49677200
Update Time:2025-05-24

4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide
    • 4-[(1H-imidazol-1-yl)methyl]-N-(1H-indazol-6-yl)benzamide
    • 4-((1H-imidazol-1-yl)methyl)-N-(1H-indazol-6-yl)benzamide
    • VU0527433-1
    • F5882-3964
    • 4-(imidazol-1-ylmethyl)-N-(1H-indazol-6-yl)benzamide
    • 1219902-08-5
    • AKOS024526772
    • Inchi: 1S/C18H15N5O/c24-18(21-16-6-5-15-10-20-22-17(15)9-16)14-3-1-13(2-4-14)11-23-8-7-19-12-23/h1-10,12H,11H2,(H,20,22)(H,21,24)
    • InChI Key: NBZQPVDBVIXUFM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CN1C=NC=C1)NC1C=CC2C=NNC=2C=1

Computed Properties

  • Exact Mass: 317.12766012g/mol
  • Monoisotopic Mass: 317.12766012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 75.6Ų

4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide Pricemore >>

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4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide Related Literature

Additional information on 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide

Professional Introduction to Compound with CAS No. 1219902-08-5 and Product Name: 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide

The compound with the CAS number 1219902-08-5 and the product name 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both imidazole and indazole moieties in its framework suggests a high degree of molecular complexity, which may contribute to its unique pharmacological properties.

In recent years, there has been a growing interest in the development of heterocyclic compounds for their therapeutic potential. Heterocycles, such as imidazole and indazole, are known for their ability to interact with biological targets in sophisticated ways. The benzamide moiety further enhances the compound's pharmacophoric properties, making it a promising candidate for further investigation. The combination of these structural elements suggests that this compound may exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Current research in pharmaceutical chemistry increasingly focuses on designing molecules that can modulate specific biological pathways. The 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide structure is particularly intriguing because it integrates multiple pharmacophoric units into a single molecule. This design approach allows for the exploration of multitarget interactions, which can be crucial for developing drugs with enhanced efficacy and reduced side effects. The imidazole ring, for instance, is known to interact with various enzymes and receptors, while the indazole moiety can influence cellular signaling pathways.

One of the most exciting aspects of this compound is its potential in the field of oncology. Recent studies have demonstrated that imidazole and indazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. The benzamide group further contributes to this potential by enhancing binding affinity to target proteins. Preliminary computational studies have suggested that this compound may interact with proteins such as kinases and transcription factors, which are often dysregulated in cancer cells. These findings are particularly promising for the development of targeted therapies that can selectively inhibit malignant growth.

The synthesis of 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide presents a significant challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing precision. Modern techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in creating the necessary linkages between the imidazole, indazole, and benzamide moieties. These methods not only improve yield but also allow for greater control over regioselectivity, ensuring that the desired product is obtained with minimal byproducts.

In addition to its synthetic challenges, the pharmacological evaluation of this compound requires rigorous testing to determine its efficacy and safety profiles. In vitro assays have been conducted to assess its interaction with various biological targets, including enzymes and receptors relevant to cancer biology. Initial results are promising, showing that 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide can modulate key pathways involved in tumor growth and progression. Further studies are needed to confirm these findings and explore potential mechanisms of action.

The development of new drugs is a lengthy process that involves multiple stages of testing and optimization. However, compounds like 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide offer hope for novel therapeutic strategies by combining known pharmacophores into innovative structures. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, allowing researchers to rapidly identify promising candidates for further investigation.

Future research will focus on optimizing the structure of this compound to enhance its pharmacological properties while minimizing potential side effects. Modifications such as changes in substitution patterns or introduction of additional functional groups may improve binding affinity or metabolic stability. Additionally, exploring derivatives of this molecule could reveal new therapeutic avenues without compromising its core pharmacophoric features.

The significance of 4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-yl)benzamide extends beyond its immediate applications in drug development. It serves as a valuable tool for understanding the complex interplay between molecular structure and biological activity. By studying compounds like this one, researchers can gain insights into how different pharmacophoric units contribute to overall efficacy, which can inform future drug design efforts.

In conclusion,4-(1H-imidazol-1-yl)methyl-N-(1H-indazol-6-y l)benzamide represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its potential applications in oncology and other therapeutic areas make it a subject of intense interest among researchers. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens,this compoundand its derivatives are likely to play a significant role in the discovery and development of new drugs.

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